N-(2,6-Dimethylphenyl)acetamide

Catalog No.
S702591
CAS No.
2198-53-0
M.F
C10H13NO
M. Wt
163.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,6-Dimethylphenyl)acetamide

CAS Number

2198-53-0

Product Name

N-(2,6-Dimethylphenyl)acetamide

IUPAC Name

N-(2,6-dimethylphenyl)acetamide

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c1-7-5-4-6-8(2)10(7)11-9(3)12/h4-6H,1-3H3,(H,11,12)

InChI Key

NRPTXWYBRKRZES-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C

Synonyms

N-(2,6-Dimethylphenyl)acetamide; 2’,6’-Acetoxylidide; 2’,6’-Dimethylacetanilide; N-Acetyl-2,6-dimethylaniline; N-Acetyl-2,6-xylidine;

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C

High-Performance Liquid Chromatography

Gas-Liquid Chromatography

Nonsteroidal Anti-inflammatory Drug

Infrared Spectrum Analysis

N-(2,6-Dimethylphenyl)acetamide is an organic compound with the formula C10H13NO. It is derived from the substitution of an acetyl group (CH3CO-) onto the nitrogen atom of 2,6-dimethylaniline (C6H3(CH3)2NH2). While it doesn't have a widely known use itself, the core structure is found in a number of important molecules in scientific research, particularly lidocaine [].


Molecular Structure Analysis

The key features of N-(2,6-Dimethylphenyl)acetamide's structure include:

  • An aromatic ring with two methyl groups at positions 2 and 6, providing a hydrophobic character [].
  • An amide functional group (C(=O)-NH-) connecting the aromatic ring to the acetyl group. Amide bonds are strong and play a crucial role in protein structure and function [].
  • An acetyl group, contributing to the polarity of the molecule.

Chemical Reactions Analysis

Synthesis of N-(2,6-Dimethylphenyl)acetamide can be achieved through various methods, including:

  • Acetylation: Reacting 2,6-dimethylaniline with acetic anhydride ((CH3CO)2O) in the presence of a catalyst [].
C6H3(CH3)2NH2 + (CH3CO)2O -> C10H13NO + CH3COOH
  • Acylation: Using acetic acid (CH3COOH) and a coupling agent like dicyclohexylcarbodiimide (DCC) to promote the reaction with 2,6-dimethylaniline [].

Decomposition of the molecule can occur under acidic or basic conditions, breaking the amide bond and regenerating the starting materials or forming simpler fragments.


Physical And Chemical Properties Analysis

  • A solid at room temperature due to the presence of the aromatic ring and amide group.
  • Moderately soluble in organic solvents like dichloromethane or chloroform due to the aromatic ring and the acetyl group.
  • Insoluble in water due to the hydrophobic nature of the aromatic ring and the limited solubility of the amide group.

Mechanism of Action (Not Applicable)

N-(2,6-Dimethylphenyl)acetamide itself doesn't have a reported biological function. However, as mentioned earlier, its core structure is present in lidocaine, a local anesthetic. Lidocaine acts by blocking sodium channels in nerve cells, preventing the transmission of pain signals [].

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

1.1

LogP

1.07 (LogP)

Appearance

Tan Solid

Melting Point

178-180°C

UNII

68GZI4J9FM

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.45%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2198-53-0

Wikipedia

N-acetyl-2,6-xylidine

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

Acetamide, N-(2,6-dimethylphenyl)-: ACTIVE

Dates

Modify: 2023-08-15

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